

Application Notes: (S)-Binapine Catalyzed Asymmetric Hydrogenation of β-Acylamino Nitroolefins

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Compound of Interest		
Compound Name:	(S)-Binapine	
Cat. No.:	B15340399	Get Quote

(S)-Binapine, a chiral phosphine ligand, has demonstrated exceptional efficacy in nickel-catalyzed asymmetric hydrogenation reactions. Specifically, the Ni-(S)-Binapine system provides an efficient pathway for the synthesis of chiral β -amino nitroalkanes from β -acylamino nitroolefins. This method is distinguished by its use of an earth-abundant metal catalyst and its ability to achieve high yields and excellent enantioselectivities under mild reaction conditions.

The reaction exhibits broad substrate scope, accommodating a variety of functional groups on the aryl moiety of the β -acylamino nitroolefin. The resulting chiral β -amino nitroalkanes are valuable building blocks in organic synthesis, particularly for the preparation of chiral amines and other nitrogen-containing compounds of interest in drug development. The catalyst is typically generated in situ from a nickel(II) acetate precursor and **(S)-Binapine**, simplifying the experimental setup. The mild conditions, typically low hydrogen pressure and room temperature, make this protocol highly accessible and practical for synthetic chemists.

A key feature of this catalytic system is its high efficiency, allowing for low catalyst loadings, which is economically and environmentally advantageous. The protocol has been successfully applied to gram-scale synthesis, demonstrating its potential for larger-scale applications in research and development.

Experimental Protocols



General Procedure for Nickel-Catalyzed Asymmetric Hydrogenation of β-Acylamino Nitroolefins

This protocol details the general method for the asymmetric hydrogenation of β -acylamino nitroolefins utilizing a catalyst system generated in situ from Nickel(II) acetate and **(S)**-Binapine.

Materials:

- Substrate (β-acylamino nitroolefin)
- Nickel(II) acetate (Ni(OAc)₂)
- (S)-Binapine
- 2,2,2-Trifluoroethanol (TFE), degassed
- Hydrogen gas (H₂)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)
- · High-pressure autoclave or a thick-walled glass tube with a magnetic stir bar

Equipment:

- Schlenk line or glovebox for inert atmosphere operations
- Magnetic stirrer with heating capabilities (if required)
- Rotary evaporator
- HPLC with a chiral stationary phase for enantiomeric excess (ee) determination

Procedure:



- Catalyst Preparation (in situ):
 - In a glovebox or under an inert atmosphere, add Ni(OAc)₂ (1.0 mol%) and (S)-Binapine (1.1 mol%) to a high-pressure autoclave or a thick-walled glass tube containing a magnetic stir bar.

Reaction Setup:

- \circ Add the β -acylamino nitroolefin substrate (1.0 equiv, typically 0.1 mmol) to the vessel containing the catalyst components.
- Add degassed 2,2,2-trifluoroethanol (TFE, 1.0 mL) to the vessel.
- Seal the autoclave or the glass tube securely.
- Hydrogenation:
 - Purge the reaction vessel with hydrogen gas (H₂) three times.
 - Pressurize the vessel with H₂ to 5 atmospheres (atm).
 - Stir the reaction mixture vigorously at room temperature for 24 hours.
- Work-up and Purification:
 - After 24 hours, carefully release the hydrogen pressure.
 - Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
 - Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Analysis:

- Determine the yield of the isolated product.
- Determine the enantiomeric excess (ee) of the product by High-Performance Liquid
 Chromatography (HPLC) using a chiral stationary phase.



Data Presentation

The following table summarizes the results for the nickel-catalyzed asymmetric hydrogenation of various β -acylamino nitroolefin substrates using the **(S)-Binapine** ligand. The general reaction conditions were: substrate (0.1 mmol), Ni(OAc)₂ (1 mol%), **(S)-Binapine** (1.1 mol%), TFE (1 mL), 5 atm H₂, room temperature, 24 h.[1] Variations from these conditions are noted.



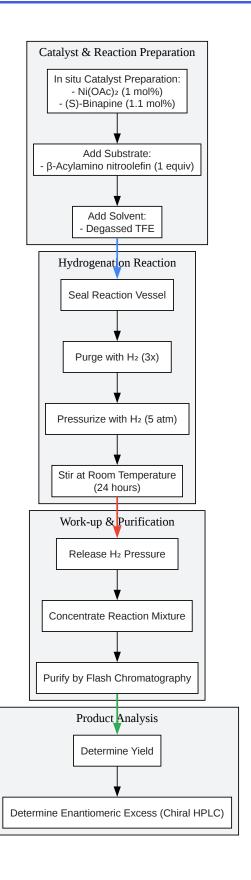
Entry	Substrate (Ar)	Product	Yield (%)	ee (%)	Notes
1	Phenyl	2a	99	99	
2	4- Methylphenyl	2b	99	99	
3	4- Methoxyphen yl	2c	99	99	
4	4- Fluorophenyl	2d	99	99	
5	4- Chlorophenyl	2e	99	99	
6	4- Bromophenyl	2f	99	99	
7	3- Methylphenyl	2g	99	99	
8	3- Methoxyphen yl	2h	99	99	
9	2- Methylphenyl	2i	98	98	
10	2- Methoxyphen yl	2j	99	99	
11	2-Naphthyl	2k	99	99	
12	2-Thienyl	21	95	98	•
13	Phenyl (gram scale)	2a	95	99	1.0 g scale, 0.2 mol% catalyst loading



14	4- Trifluorometh ylphenyl	2m	99	99	6 mol% catalyst, 50 °C, 50 atm H ₂
15	3,5- Dimethylphen yl	2n	99	99	10 atm H ₂

Visualizations





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Caption: Experimental workflow for **(S)-Binapine** catalyzed asymmetric hydrogenation.



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References

- 1. researchgate.net [researchgate.net]
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